

Spectroscopic data of 5-Methylbenzoxazole (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 5-Methylbenzoxazole

Cat. No.: B076525

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Spectroscopic Data of 5-Methylbenzoxazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methylbenzoxazole**, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of a complete, publicly accessible dataset for **5-Methylbenzoxazole**, this guide presents data from closely related isomers and derivatives to offer a robust estimation of its spectroscopic properties. The information is supplemented with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the expected ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data for **5-Methylbenzoxazole**. The data is compiled from spectral information of isomeric and substituted benzoxazoles and should be considered as a reference.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of hydrogen nuclei. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference compound.

Table 1: Predicted ^1H NMR Data for **5-Methylbenzoxazole**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0 - 8.2	s	1H	H2 (proton on the oxazole ring)
~7.5 - 7.7	d	1H	H4
~7.3 - 7.5	d	1H	H7
~7.1 - 7.3	dd	1H	H6
~2.4 - 2.6	s	3H	-CH ₃

Note: The predicted values are based on the analysis of related benzoxazole structures. Actual experimental values may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2: Predicted ¹³C NMR Data for **5-Methylbenzoxazole**

Chemical Shift (δ , ppm)	Assignment
~163 - 165	C2
~150 - 152	C7a
~141 - 143	C3a
~134 - 136	C5
~126 - 128	C6
~120 - 122	C4
~110 - 112	C7
~21 - 23	-CH ₃

Note: These are estimated chemical shifts based on known data for substituted benzoxazoles.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying functional groups.

Table 3: Characteristic IR Absorption Bands for **5-Methylbenzoxazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2980 - 2850	Medium	Aliphatic C-H stretch (-CH ₃)
~1620	Medium	C=N stretch (oxazole ring)
~1580, ~1480	Medium-Strong	Aromatic C=C stretch
~1240	Strong	Asymmetric C-O-C stretch
~1050	Medium	Symmetric C-O-C stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data for **5-Methylbenzoxazole**

m/z	Relative Intensity	Assignment
133	High	Molecular ion [M] ⁺
105	Medium	[M - CO] ⁺
104	Medium	[M - HCN] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]

Sample Preparation:

- Weigh 5-10 mg of the **5-Methylbenzoxazole** sample.
- Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean vial.
- Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

- The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- For ^1H NMR, the spectral width is set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, the spectral width is set from 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ^{13}C isotope.
- The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy.[3][4]

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **5-Methylbenzoxazole** sample directly onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty ATR setup.
- Record the sample spectrum over a range of 4000-400 cm^{-1} .
- Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS).[5][6][7][8]

Sample Introduction and Ionization:

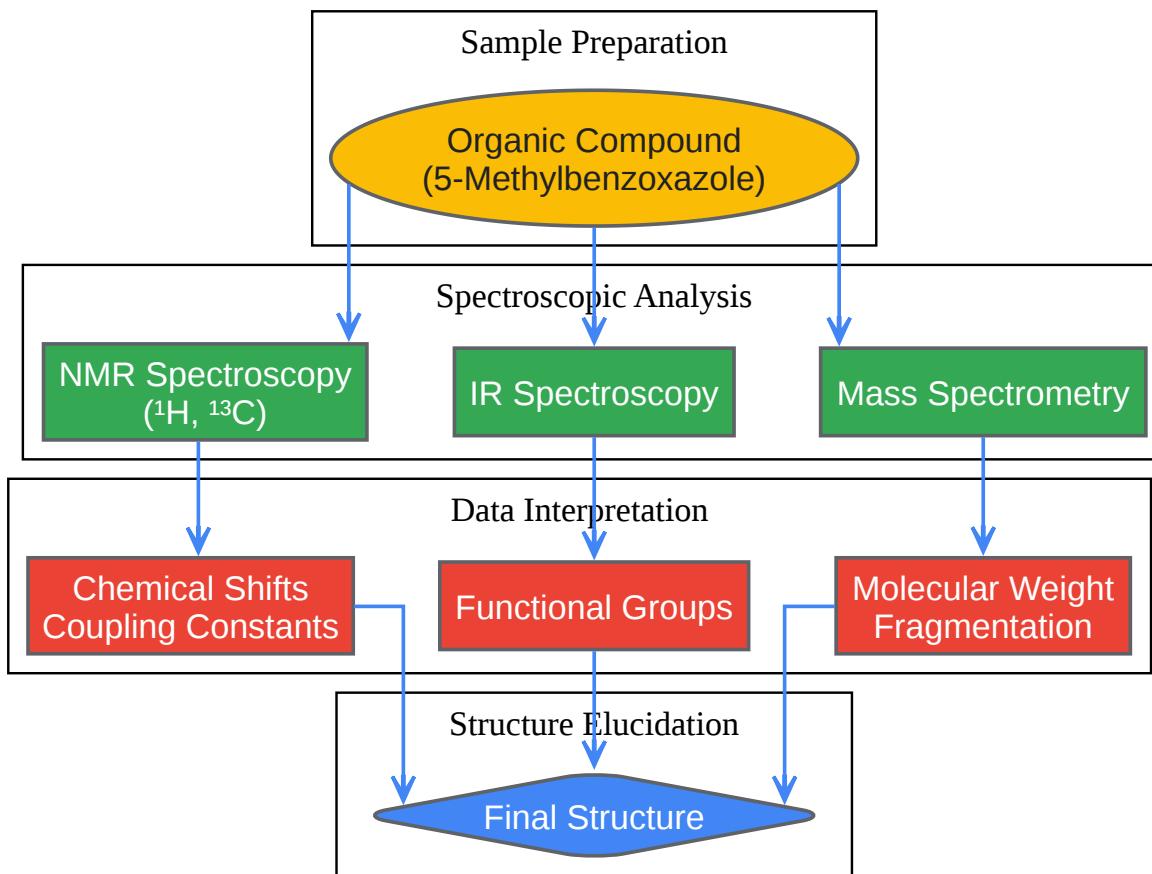
- The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- For a volatile compound like **5-Methylbenzoxazole**, GC-MS with Electron Ionization (EI) is a common method.
- In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

- The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight).
- The detector records the abundance of ions at each mass-to-charge (m/z) ratio.
- The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which are characteristic of the molecule's structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using various spectroscopic techniques.



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